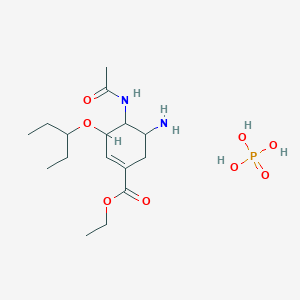
ent-Oseltamivir Phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ent-Oseltamivir Phosphate: is an antiviral compound that serves as a neuraminidase inhibitor. It is a stereoisomer of Oseltamivir Phosphate, which is widely known for its use in treating and preventing influenza A and B. The compound works by inhibiting the activity of the viral neuraminidase enzyme, thereby preventing the release of new viral particles from infected cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ent-Oseltamivir Phosphate typically involves a multi-step process starting from (-)-shikimic acid. The process includes several key steps such as esterification, reduction, and cyclization. One efficient method involves the enzymatic desymmetrization of a meso-1,3-cyclohexanedicarboxylic acid diester . This method is advantageous due to its high yield and selectivity.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and gas chromatography for the quantification of organic volatile impurities .
Analyse Des Réactions Chimiques
Types of Reactions: ent-Oseltamivir Phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: Used to convert ketones or aldehydes to alcohols.
Substitution: Commonly involves the replacement of a functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Conditions vary depending on the substituent but often involve nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Applications De Recherche Scientifique
ent-Oseltamivir Phosphate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying stereoisomerism and chiral synthesis.
Biology: Investigated for its effects on viral replication and neuraminidase inhibition.
Medicine: Primarily used in the development of antiviral drugs for treating influenza.
Industry: Employed in the production of antiviral medications and as a reference standard in analytical chemistry
Mécanisme D'action
ent-Oseltamivir Phosphate exerts its antiviral effects by inhibiting the neuraminidase enzyme on the surface of influenza viruses. This inhibition prevents the cleavage of sialic acid residues, thereby blocking the release of new viral particles from infected cells. The active metabolite, oseltamivir carboxylate, is responsible for this inhibitory action .
Comparaison Avec Des Composés Similaires
Zanamivir: Another neuraminidase inhibitor used for treating influenza.
Peramivir: An intravenous neuraminidase inhibitor.
Laninamivir: A long-acting neuraminidase inhibitor.
Comparison: ent-Oseltamivir Phosphate is unique due to its stereoisomeric form, which can influence its binding affinity and efficacy. Compared to zanamivir and peramivir, this compound is orally bioavailable, making it more convenient for patient use .
Propriétés
Formule moléculaire |
C16H31N2O8P |
|---|---|
Poids moléculaire |
410.40 g/mol |
Nom IUPAC |
ethyl 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;phosphoric acid |
InChI |
InChI=1S/C16H28N2O4.H3O4P/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;1-5(2,3)4/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);(H3,1,2,3,4) |
Clé InChI |
PGZUMBJQJWIWGJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel-](/img/structure/B12291228.png)
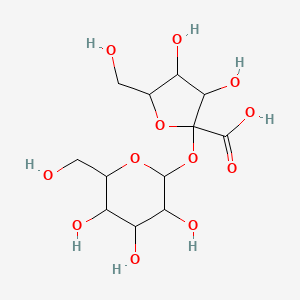
![1-[3,4-Dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12291239.png)
![2-[[4-[[2-Amino-5-(5-methyl-2-propan-2-ylcyclohexyl)oxycarbonyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12291240.png)
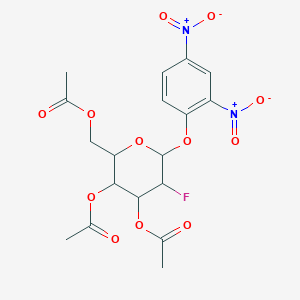
![(2R,3R,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol4-Acetate](/img/structure/B12291248.png)
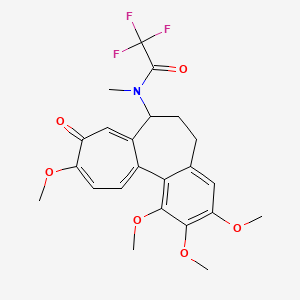
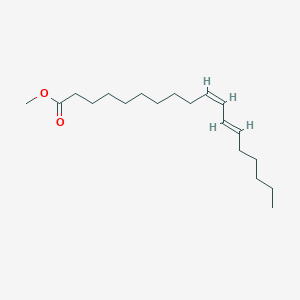
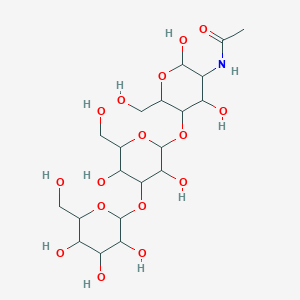
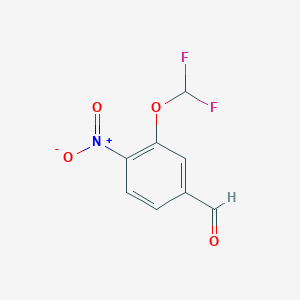
![4-[2,6-dimethyl-4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]sulfonyl-2,3-dihydro-1H-indene-2-carboxylic acid;4-methylbenzenesulfonic acid](/img/structure/B12291274.png)
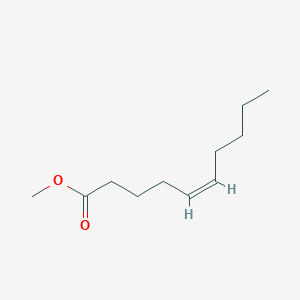
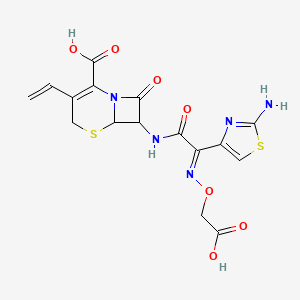
![2-[4-(7-Bromoquinolin-2-yl)oxyphenoxy]propanoic acid](/img/structure/B12291289.png)
